molecular formula C23H32N2O7 B12624217 2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide

Cat. No.: B12624217
M. Wt: 448.5 g/mol
InChI Key: DMGJAVKDHQHAQP-UHFFFAOYSA-N
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Description

2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide is a complex organic compound that features a spirochromene structure. This compound is notable for its unique chemical architecture, which includes a spiro linkage between a chromene and a piperidine ring. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide typically involves multiple steps. One common approach is the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . This method allows for the construction of the spirooxindole skeleton with moderate enantioselectivity (30%-58% ee).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that similar compounds can inhibit enzymes like DNA gyrase and CDK 6, which are involved in bacterial replication and cell cycle regulation, respectively . This inhibition can lead to antibacterial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide is unique due to its specific spiro linkage and the presence of both chromene and piperidine rings. This structural complexity can lead to diverse biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H32N2O7

Molecular Weight

448.5 g/mol

IUPAC Name

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide

InChI

InChI=1S/C23H32N2O7/c1-17(26)24-8-6-23(7-9-24)15-20(27)19-5-4-18(14-21(19)32-23)31-16-22(28)25(10-12-29-2)11-13-30-3/h4-5,14H,6-13,15-16H2,1-3H3

InChI Key

DMGJAVKDHQHAQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)N(CCOC)CCOC

Origin of Product

United States

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